

# Technical Support Center: Monitoring Liver Function During Volanesorsen Therapy

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## Compound of Interest

Compound Name: Volanesorsen

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the monitoring of liver function during **volanesorsen** therapy.

## Frequently Asked Questions (FAQs)

Q1: What is the potential risk of hepatotoxicity associated with **volanesorsen**?

A1: Elevations in liver enzymes have been observed with other antisense oligonucleotides administered subcutaneously and intravenously. Therefore, there is a potential risk of hepatotoxicity with **volanesorsen** therapy.[1] Regular monitoring of liver function is crucial to mitigate this risk.

Q2: What is the mechanism of action of **volanesorsen** and how does it relate to the liver?

A2: **Volanesorsen** is an antisense oligonucleotide that targets the messenger RNA (mRNA) for apolipoprotein C-III (ApoC-III) in the liver.[2] By binding to ApoC-III mRNA, **volanesorsen** leads to its degradation, thereby preventing the synthesis of the ApoC-III protein.[2] Since ApoC-III is a key regulator of triglyceride metabolism, its reduction leads to decreased plasma triglyceride levels.

Q3: What are the regulatory recommendations for liver function monitoring during **volanesorsen** therapy?

A3: The European Medicines Agency (EMA) recommends monitoring for hepatotoxicity by assessing serum liver enzymes (ALT and AST) and bilirubin on a quarterly basis.[1]

Q4: Under what circumstances should **volanesorsen** treatment be discontinued due to liver function abnormalities?

A4: According to EMA guidelines, treatment with **volanesorsen** should be discontinued under the following conditions[1][3]:

- A single increase in ALT or AST greater than 8 times the upper limit of normal (ULN).
- An increase in ALT or AST greater than 5 times the ULN that persists for 2 weeks or more.
- Lesser increases in ALT or AST that are associated with a total bilirubin greater than 2 times the ULN or an International Normalized Ratio (INR) greater than 1.5.
- Any clinical signs or symptoms of hepatic impairment or hepatitis.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Elevated ALT/AST levels observed during routine monitoring.	Drug-induced liver injury (DILI) is a potential risk with antisense oligonucleotide therapies.	1. Confirm the elevated reading with a repeat test. 2. Review the patient's concomitant medications for other potential hepatotoxic agents. 3. Follow the discontinuation criteria outlined in the FAQs. Specifically, if ALT or AST is >8x ULN, or >5x ULN for ≥2 weeks, treatment should be stopped. <a href="#">[1]</a> <a href="#">[3]</a>
Elevated bilirubin in conjunction with elevated ALT/AST.	This could indicate more severe liver injury.	Discontinue volanesorsen therapy immediately if lesser increases in ALT or AST are associated with total bilirubin >2x ULN or INR >1.5. <a href="#">[1]</a> <a href="#">[3]</a>
Patient develops clinical symptoms of liver impairment (e.g., jaundice, abdominal pain, nausea).	These symptoms may indicate significant hepatotoxicity.	Discontinue volanesorsen treatment immediately and conduct a thorough clinical and laboratory evaluation of liver function. <a href="#">[1]</a>

## Data Presentation

While detailed quantitative data on the incidence of liver enzyme elevations from the pivotal clinical trials (APPROACH and COMPASS) are not consistently reported in publicly available literature, the European Medicines Agency (EMA) has established clear guidelines for monitoring and managing potential hepatotoxicity. The table below summarizes these recommendations. Clinical trial press releases have stated that there were no treatment-related liver adverse events.

Table 1: Liver Function Monitoring and Discontinuation Criteria for **Volanesorsen** Therapy

Parameter	Monitoring Frequency	Actionable Threshold for Discontinuation
Alanine Aminotransferase (ALT)	Quarterly <sup>[1][3]</sup>	- > 8 x Upper Limit of Normal (ULN) (single measurement) - > 5 x ULN (persisting for ≥ 2 weeks) - Lesser increases with concomitant rise in total bilirubin > 2 x ULN or INR > 1.5 <sup>[1][3]</sup>
Aspartate Aminotransferase (AST)	Quarterly <sup>[1][3]</sup>	- > 8 x ULN (single measurement) - > 5 x ULN (persisting for ≥ 2 weeks) - Lesser increases with concomitant rise in total bilirubin > 2 x ULN or INR > 1.5 <sup>[1][3]</sup>
Bilirubin	Quarterly <sup>[1][3]</sup>	- Total bilirubin > 2 x ULN in the presence of elevated ALT/AST <sup>[1][3]</sup>

## Experimental Protocols

### Protocol for Liver Function Monitoring During **Volanesorsen** Therapy

This protocol is based on the recommendations from the European Medicines Agency (EMA) for the clinical use of **volanesorsen**.

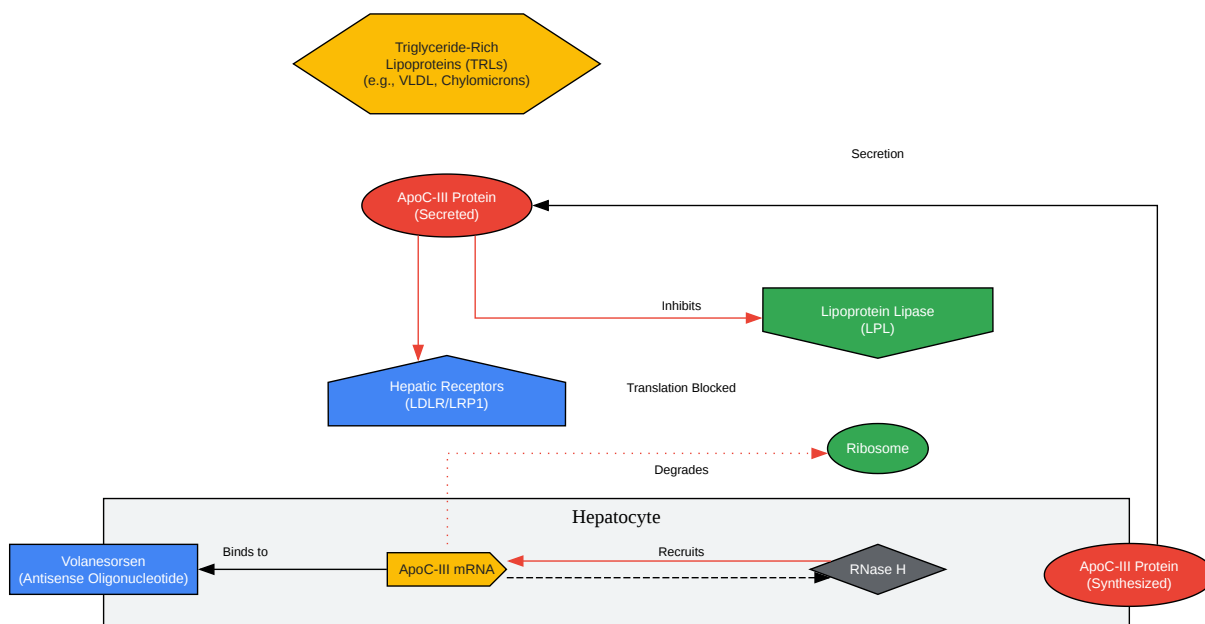
1. Objective: To monitor for potential hepatotoxicity during **volanesorsen** therapy.
2. Scope: This protocol applies to all subjects receiving **volanesorsen**.
3. Materials:
  - Standard equipment for venipuncture.
  - Blood collection tubes (serum separator tubes).

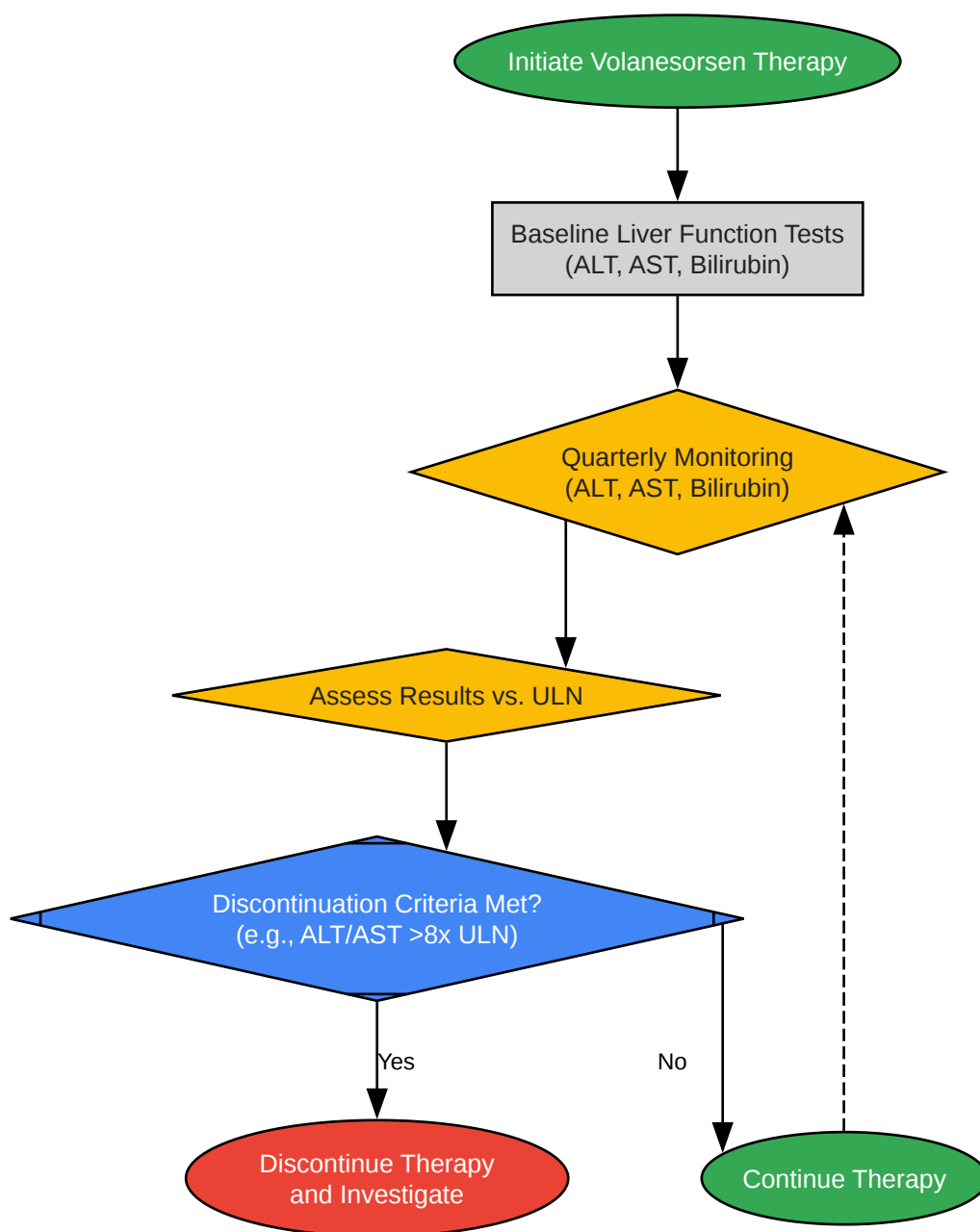
- Calibrated clinical chemistry analyzer.

#### 4. Procedure:

- Baseline Assessment: Prior to initiating **volanesorsen** therapy, a baseline liver function panel including ALT, AST, and total bilirubin should be performed.
- Routine Monitoring: Liver function tests (ALT, AST, and total bilirubin) should be performed every three months (quarterly) for the duration of the therapy.[\[1\]](#)[\[3\]](#)
- Sample Collection and Handling:
  - Collect whole blood via venipuncture into a serum separator tube.
  - Allow the blood to clot at room temperature for 30 minutes.
  - Centrifuge at 1,000-2,000 x g for 10 minutes.
  - Separate the serum and analyze promptly. If storage is necessary, store at 2-8°C for up to 48 hours. For longer storage, freeze at -20°C or below.
- Data Analysis and Action:
  - Compare the results to the established upper limit of normal (ULN) for each parameter.
  - If any of the discontinuation criteria outlined in Table 1 are met, **volanesorsen** therapy should be stopped immediately, and a thorough investigation into the cause of the liver function abnormalities should be initiated.

## Visualizations





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## References

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